molecular formula C22H16N2O2 B2421394 3-(Fmoc-amino)benzonitrile CAS No. 1375084-45-9

3-(Fmoc-amino)benzonitrile

Cat. No. B2421394
CAS RN: 1375084-45-9
M. Wt: 340.382
InChI Key: SMYGNDZAWDSFSD-UHFFFAOYSA-N
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Description

3-(Fmoc-amino)benzonitrile is a compound with the empirical formula C22H16N2O2 and a molecular weight of 340.37 . It is a solid substance with a melting point between 165-170 °C .


Synthesis Analysis

The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . Another common method for introducing the Fmoc group is through 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu), which may itself be obtained by the reaction of Fmoc-Cl with the dicyclohexylammonium salt of N-hydroxysuccinimide .


Molecular Structure Analysis

The molecular structure of 3-(Fmoc-amino)benzonitrile is represented by the SMILES string O=C(Nc1cccc(c1)C#N)OCC2c3ccccc3-c4ccccc24 . The InChI representation is 1S/C22H16N2O2/c23-13-15-6-5-7-16(12-15)24-22(25)26-14-21-19-10-3-1-8-17(19)18-9-2-4-11-20(18)21/h1-12,21H,14H2,(H,24,25) .


Chemical Reactions Analysis

The Fmoc group is frequently used as a protecting group for amines . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) .


Physical And Chemical Properties Analysis

3-(Fmoc-amino)benzonitrile is a solid substance with a melting point between 165-170 °C . It has an empirical formula of C22H16N2O2 and a molecular weight of 340.37 .

Safety and Hazards

When handling 3-(Fmoc-amino)benzonitrile, it’s important to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation .

properties

IUPAC Name

9H-fluoren-9-ylmethyl N-(3-cyanophenyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16N2O2/c23-13-15-6-5-7-16(12-15)24-22(25)26-14-21-19-10-3-1-8-17(19)18-9-2-4-11-20(18)21/h1-12,21H,14H2,(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMYGNDZAWDSFSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC4=CC=CC(=C4)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Fmoc-amino)benzonitrile

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